molecular formula C42H37NO8S B13860960 Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside

Cat. No.: B13860960
M. Wt: 715.8 g/mol
InChI Key: ZLDYVNVBKUGYMR-DWXUDQTOSA-N
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Preparation Methods

The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of benzylation and phthalimidation reactions. The reaction conditions often include the use of solvents such as acetone, dichloromethane, ethyl acetate, and methanol . The compound is then purified and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside can undergo various chemical reactions, including:

Scientific Research Applications

Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and phthalimido groups allow it to bind to proteins and other biomolecules, thereby modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H37NO8S

Molecular Weight

715.8 g/mol

IUPAC Name

2-[(2R,3R,4R,5S,6R)-5-phenoxycarbothioyloxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C42H37NO8S/c44-39-33-23-13-14-24-34(33)40(45)43(39)36-38(47-26-30-17-7-2-8-18-30)37(51-42(52)49-32-21-11-4-12-22-32)35(28-46-25-29-15-5-1-6-16-29)50-41(36)48-27-31-19-9-3-10-20-31/h1-24,35-38,41H,25-28H2/t35-,36-,37-,38-,41-/m1/s1

InChI Key

ZLDYVNVBKUGYMR-DWXUDQTOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7

Origin of Product

United States

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